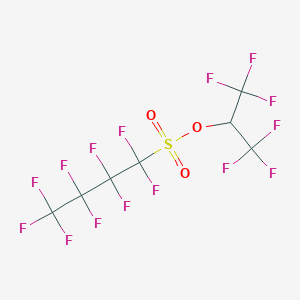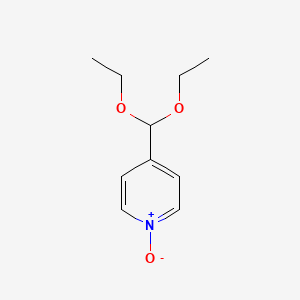
(29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyaninetetraminato(2-)-N29,N30,N31,N32: is a complex organometallic compound featuring a copper ion coordinated to a phthalocyanine ligand with four tert-butyl groups and four amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Phthalocyanine Synthesis: : The phthalocyanine core is synthesized through the cyclotetramerization of phthalonitrile in the presence of a metal catalyst, such as copper.
Substitution Reactions: : The resulting phthalocyanine is then subjected to substitution reactions to introduce tert-butyl and amine groups at the appropriate positions on the macrocyclic ring.
Metal Coordination: : Finally, the metal ion (copper) is coordinated to the phthalocyanine ligand to form the final complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes using reactors and equipment designed for large-scale chemical synthesis. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The copper center can be oxidized to form higher oxidation states.
Reduction: : The copper center can be reduced to lower oxidation states.
Substitution: : The amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Higher oxidation state copper complexes.
Reduction: : Lower oxidation state copper complexes.
Substitution: : Substituted phthalocyanine derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: : Employed in bioimaging and as a photosensitizer in photodynamic therapy.
Medicine: : Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: : Utilized in the production of dyes, pigments, and electronic materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets and pathways. The copper ion can bind to biological molecules, such as DNA and proteins, affecting their function. The amine groups can also interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific combination of tert-butyl and amine groups on the phthalocyanine ligand. Similar compounds include:
Copper(II) phthalocyanine: : Lacks the tert-butyl and amine groups.
Copper(II) tetrasulfonic acid phthalocyanine: : Contains sulfonic acid groups instead of tert-butyl and amine groups.
Zinc phthalocyanine: : Features a zinc ion instead of copper.
Propriétés
Numéro CAS |
14654-63-8 |
|---|---|
Formule moléculaire |
C32H20CuN12 |
Poids moléculaire |
636.1 g/mol |
Nom IUPAC |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Clé InChI |
XVUTZPLOCLQYJT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |
SMILES canonique |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |
Key on ui other cas no. |
28632-30-6 14654-63-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B1643887.png)











